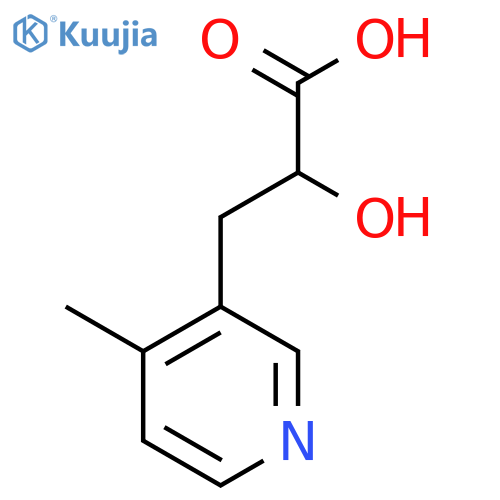Cas no 2228767-53-9 (2-hydroxy-3-(4-methylpyridin-3-yl)propanoic acid)

2-hydroxy-3-(4-methylpyridin-3-yl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-hydroxy-3-(4-methylpyridin-3-yl)propanoic acid
- 2228767-53-9
- EN300-1822209
-
- インチ: 1S/C9H11NO3/c1-6-2-3-10-5-7(6)4-8(11)9(12)13/h2-3,5,8,11H,4H2,1H3,(H,12,13)
- InChIKey: KHVVRUCKGOAKQB-UHFFFAOYSA-N
- ほほえんだ: OC(C(=O)O)CC1C=NC=CC=1C
計算された属性
- せいみつぶんしりょう: 181.07389321g/mol
- どういたいしつりょう: 181.07389321g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 184
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 70.4Ų
2-hydroxy-3-(4-methylpyridin-3-yl)propanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1822209-5g |
2-hydroxy-3-(4-methylpyridin-3-yl)propanoic acid |
2228767-53-9 | 5g |
$3396.0 | 2023-09-19 | ||
| Enamine | EN300-1822209-2.5g |
2-hydroxy-3-(4-methylpyridin-3-yl)propanoic acid |
2228767-53-9 | 2.5g |
$2295.0 | 2023-09-19 | ||
| Enamine | EN300-1822209-5.0g |
2-hydroxy-3-(4-methylpyridin-3-yl)propanoic acid |
2228767-53-9 | 5g |
$3396.0 | 2023-06-03 | ||
| Enamine | EN300-1822209-0.25g |
2-hydroxy-3-(4-methylpyridin-3-yl)propanoic acid |
2228767-53-9 | 0.25g |
$1078.0 | 2023-09-19 | ||
| Enamine | EN300-1822209-0.5g |
2-hydroxy-3-(4-methylpyridin-3-yl)propanoic acid |
2228767-53-9 | 0.5g |
$1124.0 | 2023-09-19 | ||
| Enamine | EN300-1822209-10.0g |
2-hydroxy-3-(4-methylpyridin-3-yl)propanoic acid |
2228767-53-9 | 10g |
$5037.0 | 2023-06-03 | ||
| Enamine | EN300-1822209-1g |
2-hydroxy-3-(4-methylpyridin-3-yl)propanoic acid |
2228767-53-9 | 1g |
$1172.0 | 2023-09-19 | ||
| Enamine | EN300-1822209-10g |
2-hydroxy-3-(4-methylpyridin-3-yl)propanoic acid |
2228767-53-9 | 10g |
$5037.0 | 2023-09-19 | ||
| Enamine | EN300-1822209-0.1g |
2-hydroxy-3-(4-methylpyridin-3-yl)propanoic acid |
2228767-53-9 | 0.1g |
$1031.0 | 2023-09-19 | ||
| Enamine | EN300-1822209-0.05g |
2-hydroxy-3-(4-methylpyridin-3-yl)propanoic acid |
2228767-53-9 | 0.05g |
$983.0 | 2023-09-19 |
2-hydroxy-3-(4-methylpyridin-3-yl)propanoic acid 関連文献
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
6. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
9. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
2-hydroxy-3-(4-methylpyridin-3-yl)propanoic acidに関する追加情報
Introduction to 2-hydroxy-3-(4-methylpyridin-3-yl)propanoic acid (CAS No. 2228767-53-9)
2-hydroxy-3-(4-methylpyridin-3-yl)propanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2228767-53-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a hydroxyl group and a pyridine moiety, exhibits structural and functional characteristics that make it a promising candidate for various biochemical applications. The presence of the 4-methylpyridin-3-yl substituent introduces unique electronic and steric properties, which are critical for its potential roles in drug design and molecular recognition.
The compound's molecular structure, characterized by a propanoic acid backbone, provides a versatile platform for chemical modifications. Such modifications are essential in medicinal chemistry for optimizing pharmacokinetic profiles, enhancing binding affinity, and improving metabolic stability. The hydroxyl group at the 2-position further contributes to its reactivity, enabling diverse functionalization strategies that can be tailored for specific biological targets.
In recent years, there has been growing interest in exploring the pharmacological potential of heterocyclic compounds incorporating pyridine rings. Pyridine derivatives are well-documented for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The 4-methylpyridin-3-yl moiety in 2-hydroxy-3-(4-methylpyridin-3-yl)propanoic acid is particularly noteworthy, as it has been shown to influence the compound's interaction with biological receptors and enzymes. This feature makes it an attractive scaffold for developing novel therapeutic agents.
Recent studies have highlighted the role of 2-hydroxy-3-(4-methylpyridin-3-yl)propanoic acid in the development of small-molecule inhibitors targeting key enzymes involved in metabolic pathways. For instance, research has demonstrated its potential as a precursor in synthesizing compounds that modulate glucose metabolism and lipid biosynthesis. These findings are particularly relevant in the context of metabolic disorders such as diabetes and hyperlipidemia, where selective inhibition of specific enzymes can lead to significant therapeutic benefits.
The compound's structural motif also aligns with emerging trends in drug discovery, where multitarget interactions are being exploited to achieve synergistic effects. The combination of a hydroxyl group and a pyridine ring provides multiple interaction points with biological targets, allowing for the design of molecules with enhanced binding affinity and reduced off-target effects. This concept is supported by computational studies that predict favorable interactions between 2-hydroxy-3-(4-methylpyridin-3-yl)propanoic acid and various protein receptors.
From a synthetic chemistry perspective, 2-hydroxy-3-(4-methylpyridin-3-yl)propanoic acid serves as a valuable intermediate in multi-step organic synthesis. Its accessibility through established synthetic routes makes it a practical choice for researchers aiming to explore complex molecular architectures. The compound's stability under various reaction conditions further enhances its utility as a building block in medicinal chemistry campaigns.
In conclusion, 2-hydroxy-3-(4-methylpyridin-3-yl)propanoic acid (CAS No. 2228767-53-9) represents a significant advancement in the field of bioorganic chemistry. Its unique structural features and pharmacological potential position it as a key candidate for further investigation in drug development. As research continues to uncover new applications for this compound, its importance in pharmaceutical innovation is likely to grow.
2228767-53-9 (2-hydroxy-3-(4-methylpyridin-3-yl)propanoic acid) 関連製品
- 379242-90-7(<br>2-(3-Oxo-butyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic a cid methyl ester)
- 235-93-8(2H-Dibenzo[e,g]isoindole)
- 2034616-39-0(2-2-(3-methylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxyethan-1-ol)
- 899958-86-2(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide)
- 99357-71-8(2-Ethyl-4-hydroxybenzoxazole)
- 79015-63-7(1-3-(trimethylsilyl)prop-2-yn-1-ylcyclohexan-1-ol)
- 1823940-04-0(3-Chloro-8-fluoro-6-methoxyquinoline)
- 2031269-51-7(Morpholine, 2-(difluoromethyl)-2-methyl-)
- 1823442-80-3(4-(5-Chloro-2-nitrophenyl)-1,3-oxazolidin-2-one)
- 2229150-76-7(6-(azetidin-2-yl)-1-methyl-1H-indole)